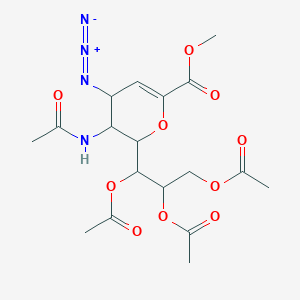

Zanamivir Azide Triacetate Methyl Ester

Description

BenchChem offers high-quality Zanamivir Azide Triacetate Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zanamivir Azide Triacetate Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H24N4O10 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

methyl 3-acetamido-4-azido-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C18H24N4O10/c1-8(23)20-15-12(21-22-19)6-13(18(27)28-5)32-17(15)16(31-11(4)26)14(30-10(3)25)7-29-9(2)24/h6,12,14-17H,7H2,1-5H3,(H,20,23) |

InChI Key |

ANKWFOHGBMGGAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Zanamivir and the Strategic Importance of its Synthesis

An In-depth Technical Guide to the Synthesis of Zanamivir Intermediates

Zanamivir (marketed as Relenza) is a cornerstone antiviral agent for the treatment of both influenza A and B virus infections.[1][2] Its mechanism of action involves the potent and specific inhibition of viral neuraminidase, an enzyme critical for the release of newly formed virus particles from the surface of infected host cells.[1][2][3] By blocking this enzyme, Zanamivir causes viral aggregation at the cell surface, preventing the spread of infection.[2]

The chemical architecture of Zanamivir, a derivative of sialic acid (N-acetylneuraminic acid), presents a significant synthetic challenge. Its densely functionalized dihydropyran core, multiple stereocenters, and the pivotal C-4 guanidinyl group demand a highly controlled and efficient synthetic strategy. Understanding the synthesis of Zanamivir is fundamentally a study of its key intermediates. These molecules are not merely steps along a pathway but are critical junctures that dictate the stereochemistry, efficiency, and scalability of the entire process. This guide provides a detailed exploration of the major synthetic routes to Zanamivir, focusing on the chemistry and strategic importance of its core intermediates.

The Progenitor Route: Synthesis from Sialic Acid (von Itzstein)

The first total synthesis of Zanamivir, developed by von Itzstein and coworkers, established the foundational logic for many subsequent industrial processes.[4] It leverages a naturally occurring and stereochemically rich starting material, N-acetylneuraminic acid (Neu5Ac), also known as sialic acid.[3][4][5] While Neu5Ac is a relatively expensive starting material, its inherent stereochemistry simplifies the challenge of constructing the correct chiral centers.[5]

The von Itzstein strategy is a linear sequence that hinges on the controlled introduction of the C-4 nitrogen functionality with the correct stereochemistry. This is achieved through the formation of a key oxazoline intermediate, which directs the subsequent nucleophilic attack.

Key Intermediates and Mechanistic Insights

-

Protection and Activation (Intermediate 1 & 2): The synthesis begins with the protection of the carboxylic acid of Neu5Ac as a methyl ester, followed by the acetylation of all hydroxyl groups.[6] This peracetylation serves two purposes: it protects the hydroxyls from undesired side reactions and enhances the solubility of the intermediate in organic solvents.

-

Oxazoline Formation (Intermediate 3): The peracetylated intermediate is treated with a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), to induce the formation of a key oxazoline intermediate.[6][7] This step is critical as the oxazoline ring locks the stereochemistry at C-5 and sets the stage for a stereoselective introduction of the azide group at C-4.

-

Stereoselective Azide Introduction (Intermediate 4): The oxazoline is opened via a backside Sₙ2 nucleophilic attack using azidotrimethylsilane (TMSN3).[4][6][7] The attack occurs at the C-4 position, leading to the formation of the crucial peracetylated 4-azido-2-deoxy-2,3-dehydro-N-acetylneuraminic acid methyl ester . This intermediate contains the pivotal C-4 nitrogen precursor with the correct stereochemistry required for Zanamivir. The use of an azide is strategic as it is a robust, non-basic nitrogen source that can be cleanly reduced to an amine in a later step.

-

Azide Reduction (Intermediate 5): The C-4 azido group is reduced to a primary amine. The classical method employs hydrogenation over a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead).[4][6] However, this method can be expensive and the catalyst is prone to poisoning.[8] Alternative reducing agents such as triphenylphosphine or other metal-based systems have been explored to improve efficiency and reduce costs.[4][9][10]

-

Guanidinylation and Deprotection: The final key transformation is the conversion of the C-4 amine into the target guanidine moiety. This is typically achieved using specialized guanylating agents like N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine or 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea.[4][7][9] A final deprotection step, usually involving basic hydrolysis with sodium methoxide, removes the acetyl and methyl ester protecting groups to yield Zanamivir.[4]

Visualizing the von Itzstein Pathway

Sources

- 1. preprints.org [preprints.org]

- 2. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]

- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of C-4 and C-7 Triazole Analogs of Zanamivir as Multivalent Sialic Acid Containing Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2476675A1 - Process for preparing zanamivir and intermediates for use in the process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US8993789B2 - Process for preparing zanamivir and intermediates for use in the process - Google Patents [patents.google.com]

The Biological Activity of Zanamivir Derivatives: A Guide for Drug Development Professionals

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the biological activity of zanamivir and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-influenza therapeutics. We will delve into the core mechanism of action, explore the nuanced structure-activity relationships that drive potency, detail the essential experimental protocols for biological evaluation, and discuss the critical challenge of antiviral resistance.

The Core Mechanism: Inhibiting Viral Egress

Influenza A and B viruses rely on two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While HA facilitates viral entry into host cells, NA is crucial for the final step of the viral life cycle: the release of newly formed progeny virions from the infected cell surface.[1][2] The NA enzyme achieves this by cleaving terminal sialic acid residues from glycoconjugates on the host cell and the viral envelope, preventing the aggregation of new virions at the cell surface and allowing them to infect other cells.[3][4]

Zanamivir is a potent and specific inhibitor of this critical process.[3] As a structural analog of sialic acid, it is designed to bind with high affinity to the conserved active site of the neuraminidase enzyme.[1][5] This binding is characterized by strong hydrogen bonding and ionic interactions with key amino acid residues within the active site.[5] By occupying this site, zanamivir competitively inhibits the enzymatic activity of NA, preventing the cleavage of sialic acid.[1] The direct consequence is the aggregation of newly synthesized virions on the host cell surface, effectively halting the spread of the infection within the respiratory tract.[3][4]

Caption: Influenza life cycle and the inhibitory action of Zanamivir.

Structure-Activity Relationships (SAR): Optimizing the Scaffold

While zanamivir is a potent inhibitor, its development has been a template for creating derivatives with improved pharmacological properties, such as enhanced potency or the ability to overcome resistance.[6] Structure-activity relationship (SAR) studies, which involve systematically modifying the zanamivir scaffold, are central to this effort. Modifications have been explored at nearly every position of the pyranose ring.[7]

-

C-1 Position: Modifications to the C-1 carboxylate group, such as converting it to a phosphonate, have been shown to result in stronger inhibitory activities against H1N1, H3N2, and H5N1 influenza neuraminidases compared to the parent zanamivir.[6]

-

C-4 Position: The guanidino group at the C-4 position is critical for high-affinity binding. However, derivatization with certain moieties can be tolerated. For example, acylguanidine derivatives with hydrophobic substituents have demonstrated excellent inhibitory activity.[8] Conversely, introducing thiocarbamates or cyclic secondary amines at this position generally leads to a decrease in activity.[6][9]

-

C-5 Position: Modifications at the C-5 N-acetyl group have been explored, but often do not lead to enhanced inhibition.[7]

-

C-7 Position: The development of laninamivir, a long-acting NAI, involved modifications at the C-7 position of a zanamivir-related scaffold, highlighting the potential of this position for creating derivatives with extended therapeutic windows.[2]

-

Dimeric Derivatives: A particularly successful strategy has been the creation of zanamivir dimers. Linking two zanamivir monomers via an appropriate linker (e.g., a 14-carbon alkyl chain) can increase potency by approximately 100-fold.[10][11] This enhanced activity is attributed to multivalent binding, where the dimer can bridge NA tetramers on the same virion or even between different virions, causing aggregation and potent inhibition.[10]

Table 1: Biological Activity of Selected Zanamivir Derivatives

| Derivative | Target Influenza Strain(s) | IC₅₀ (nM) | Fold Change vs. Zanamivir | Reference |

| Zanamivir (Reference) | H1N1 (A/WSN/33) | 873 | 1.0 | [12] |

| Designed Derivative 1 | H1N1 (A/WSN/33) | 670 | 1.3x more potent | [12] |

| Acylguanidine Derivative 3j | H1N1, H3N2 | 20 | Significant improvement | [8] |

| Zanamivir Phosphonate | H1N1, H3N2, H5N1 | Stronger inhibition | Improved potency | [6] |

| Zanamivir Dimer (BTA938) | H1N1pdm09, H3N2, H1N1 (H275Y) | ~100x more potent | High potency | [10][11] |

| Laninamivir (C-7 related) | H1N1, H3N2, B viruses | 1.29 - 38.8 | Potent activity | [13] |

Note: IC₅₀ values can vary based on assay conditions and specific viral strains.

Core Protocols for Biological Activity Assessment

The rigorous evaluation of zanamivir derivatives requires a multi-step approach, beginning with enzymatic assays and progressing to cell-based and in vivo models.[14] This tiered system ensures that only the most promising candidates advance, saving time and resources.

In Vitro Evaluation: The Primary Screen

The foundational step is to determine a compound's direct inhibitory effect on the neuraminidase enzyme.

Protocol 1: Fluorometric Neuraminidase Inhibition Assay

This assay is the workhorse for primary screening, offering high throughput and sensitivity.[15]

Causality: The choice of a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is based on its ability to produce a quantifiable fluorescent signal only after being cleaved by active NA.[16] The intensity of the fluorescence is directly proportional to enzyme activity, allowing for a precise measurement of inhibition.

Step-by-Step Methodology:

-

Virus Titration: Before testing inhibitors, determine the optimal virus dilution that yields a robust signal-to-noise ratio (typically ≥2).[16] This is done by serially diluting the virus stock and measuring its NA activity.

-

Compound Preparation: Prepare a dilution series of the test compound (e.g., zanamivir derivative) and the reference compound (zanamivir) in assay buffer (e.g., 32.5 mM MES pH 6.5, 4 mM CaCl₂).[16] Final concentrations might range from 0.01 nM to 10,000 nM.[17]

-

Incubation: In a 96-well black microtiter plate, add equal volumes of the diluted virus and the compound/control dilutions. Incubate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.[16][17]

-

Reaction Initiation: Add the MUNANA substrate (final concentration typically 100-200 µM) to all wells to start the enzymatic reaction.[16]

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes with shaking.[16][17]

-

Reaction Termination: Stop the reaction by adding a high pH stop solution (e.g., 0.14 M NaOH in 83% ethanol).[16] This deprotonates the 4-methylumbelliferone product, maximizing its fluorescence.

-

Data Acquisition: Immediately read the fluorescence using a microplate fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[15]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the virus-only control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the 50% inhibitory concentration (IC₅₀).

Caption: Workflow for the in vitro neuraminidase inhibition assay.

In Vivo Evaluation: Assessing Efficacy in a Biological System

Promising compounds from in vitro screens must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety.[14]

Causality: The ferret is considered the "gold standard" model because ferrets are naturally susceptible to human influenza strains and exhibit similar clinical symptoms, such as fever, sneezing, and lethargy.[18][19] The mouse model, while requiring adapted viral strains, is widely used for initial efficacy screening due to lower cost, availability of reagents, and its well-characterized immune system.[18][20]

Protocol 2: Mouse Model of Influenza Infection

Step-by-Step Methodology:

-

Acclimatization: House mice (e.g., C57BL/6J) for a period of acclimatization before the study begins.

-

Infection: Lightly anesthetize the mice and intranasally inoculate them with a predetermined lethal or sub-lethal dose of a mouse-adapted influenza virus (e.g., A/Puerto Rico/8/34 H1N1).[20]

-

Treatment: Begin treatment at a specified time point (e.g., 4 hours post-infection for therapeutic evaluation or 24 hours prior for prophylactic evaluation). Administer the zanamivir derivative via the intended clinical route (e.g., oral gavage, intranasal, or inhalation).[3] Include vehicle control and positive control (e.g., zanamivir or oseltamivir) groups.

-

Monitoring: Monitor the animals daily for a period of 14-21 days.[20] Key endpoints include:

-

Body Weight: Weight loss is a primary indicator of morbidity.

-

Clinical Scores: A scoring system can be used to quantify signs of illness (e.g., ruffled fur, lethargy, labored breathing).[18]

-

Survival: Record daily mortality.

-

-

Viral Titer Determination: At specific time points (e.g., days 2, 4, and 6 post-infection), euthanize a subset of animals from each group. Harvest the lungs, homogenize the tissue, and determine the viral load using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or plaque assay.[18]

-

Data Analysis: Compare the changes in body weight, survival curves (using Kaplan-Meier analysis), and lung viral titers between the treated, placebo, and control groups to determine the antiviral efficacy of the derivative.

Caption: Workflow for evaluating antiviral efficacy in a mouse model.

The Challenge of Antiviral Resistance

The high mutation rate of influenza viruses necessitates a constant vigilance for the emergence of drug resistance. Resistance to zanamivir typically arises from mutations in the hemagglutinin or neuraminidase genes.[21] NA mutations can confer resistance by altering the conformation of the enzyme's active site, thereby reducing the binding affinity of the inhibitor.[22][23]

-

Key Resistance Mutations: While less common clinically than for oseltamivir, zanamivir resistance mutations have been identified.[24] For instance, the Q136K mutation in N1 neuraminidase was found to confer a >300-fold reduction in susceptibility to zanamivir.[22]

-

Mechanism of Resistance: Molecular dynamics simulations have shown that mutations like Q136K can disrupt the critical hydrogen-bond network between the drug and key residues like E276 and D151.[23] This can also lead to a deformation of the "150-loop," a flexible loop that forms part of the active site, hindering the proper fit of the drug.[22]

An important insight for drug developers is that many mutations conferring resistance to zanamivir can also compromise the virus's fitness, potentially explaining their lower frequency in clinical settings compared to oseltamivir resistance.[24] The development of new derivatives must always be accompanied by evaluation against known resistant strains to ensure a durable therapeutic profile.

Conclusion and Future Directions

Zanamivir laid the foundation for structure-based design of influenza neuraminidase inhibitors. The ongoing exploration of its derivatives continues to yield compounds with superior potency, broader activity against resistant strains, and improved pharmacokinetic profiles. The strategic modification of the zanamivir scaffold, particularly through multivalent approaches like dimerization, offers a promising avenue for developing next-generation, long-acting antivirals. A rigorous, multi-tiered evaluation process, combining robust in vitro enzymatic and cell-based assays with clinically relevant in vivo models, remains the cornerstone of translating these chemical innovations into effective therapies for the management of influenza.

References

-

Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors. PubMed. Available at: [Link]

-

Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

What is the mechanism of Zanamivir?. Patsnap Synapse. Available at: [Link]

-

Relenza (Zanamivir) Pharmocology. News-Medical.net. Available at: [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC. Available at: [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. MDPI. Available at: [Link]

-

Preclinical Influenza Models for Efficacy Testing. Charles River Laboratories. Available at: [Link]

-

Neuraminidase Inhibitors for Treatment of Influenza A and B Infections. Centers for Disease Control and Prevention. Available at: [Link]

-

Neuraminidase Inhibitors: Development and Validation of a Procedure for In Vitro Determination of the Inhibitory Effect. The A.N. Belozersky Research Institute of Physico-Chemical Biology. Available at: [Link]

- Novel method for synthesis of anti-influenza medicament zanamivir. Google Patents.

-

Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. PMC. Available at: [Link]

-

Influenza Studies. IITRI. Available at: [Link]

-

In vitro and in vivo assay systems for study of influenza virus inhibitors. PubMed. Available at: [Link]

-

Experimental Animal Models for Influenza/Flu Virus Vaccine Development. Bentham Science. Available at: [Link]

-

ZANAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

-

Exploring the Mechanism of Zanamivir Resistance in a Neuraminidase Mutant: A Molecular Dynamics Study. PMC. Available at: [Link]

-

Full article: Influenza neuraminidase mutations and resistance to neuraminidase inhibitors. Taylor & Francis Online. Available at: [Link]

-

Mutations conferring zanamivir resistance in human influenza virus N2 neuraminidases compromise virus fitness and are not stably maintained in vitro. SciSpace. Available at: [Link]

-

(PDF) Exploring the Mechanism of Zanamivir Resistance in a Neuraminidase Mutant: A Molecular Dynamics Study. ResearchGate. Available at: [Link]

-

Potent and Long-Acting Dimeric Inhibitors of Influenza Virus Neuraminidase Are Effective at a Once-Weekly Dosing Regimen. PMC. Available at: [Link]

-

Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. PMC. Available at: [Link]

-

Influenza Mouse Model. Melior Discovery. Available at: [Link]

-

CS-8958, a Prodrug of the New Neuraminidase Inhibitor R-125489, Shows Long-Acting Anti-Influenza Virus Activity. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Antiviral Resistance in Influenza Virus: Mechanism of Action. Semantic Scholar. Available at: [Link]

-

A zanamivir dimer with prophylactic and enhanced therapeutic activity against influenza viruses. Oxford Academic. Available at: [Link]

-

Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies. ACS Omega. Available at: [Link]

-

Neuraminidase Activity Assay Kit (Colorimetric or Fluorometric). Assay Genie. Available at: [Link]

-

In Vitro Generation of Neuraminidase Inhibitor Resistance in A(H5N1) Influenza Viruses. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. RSC Publishing. Available at: [Link]

-

Synthesis of C-4-modified zanamivir analogs as neuraminidase inhibitors and their anti-AIV activities. ResearchGate. Available at: [Link]

-

Antiviral Drugs in Influenza. PMC. Available at: [Link]

-

Zanamivir for the prevention of influenza in adults and children age 5 years and older. PMC. Available at: [Link]

-

Zanamivir for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments. The BMJ. Available at: [Link]

-

Zanamivir: From drug design to the clinic. ResearchGate. Available at: [Link]

Sources

- 1. What is the mechanism of Zanamivir? [synapse.patsnap.com]

- 2. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Neuraminidase Inhibitors for Treatment of Influenza A and B Infections [cdc.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. ZANAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. Potent and Long-Acting Dimeric Inhibitors of Influenza Virus Neuraminidase Are Effective at a Once-Weekly Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuraminidase Inhibitors: Development and Validation of a Procedure for In Vitro Determination of the Inhibitory Effect | Faustova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 16. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. criver.com [criver.com]

- 19. Influenza Studies - IITRI [iitri.org]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Exploring the Mechanism of Zanamivir Resistance in a Neuraminidase Mutant: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

Methodological & Application

Using Zanamivir Azide Triacetate Methyl Ester for bioconjugation

Application Note: High-Throughput Synthesis & Bioconjugation of C-4 Modified Neuraminidase Inhibitors Subject: Utilization of Zanamivir Azide Triacetate Methyl Ester (CAS 130525-58-5) in Click Chemistry Workflows.

Executive Summary

This guide details the experimental protocols for utilizing Zanamivir Azide Triacetate Methyl Ester (Zan-N3-TAM) as a scaffold for generating novel influenza neuraminidase (NA) inhibitors and bioconjugates.[1]

Critical Distinction: Researchers must note that this molecule is the C-4 Azide precursor.[1] It does not contain the guanidine group found in the final drug Zanamivir (Relenza). Instead, the C-4 azide serves as a bio-orthogonal handle to introduce diversity elements (via triazole formation) or linkers.[1] This scaffold is primarily used for:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of C-4 substituted analogs where the triazole ring acts as a bioisostere for the guanidine group.

-

Probe Development: Attaching fluorophores or affinity tags to the sialic acid core to probe the C-4 binding pocket of Neuraminidase.

Chemical Basis & Mechanism[1]

The Molecule:

-

Core: 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (DANA) scaffold.[1]

-

C-4 Position: Azide (-N3).[1] This is the reactive "Click" handle.

-

Protecting Groups:

-

Triacetate (C-7, C-8, C-9): Increases lipophilicity, allowing the molecule to dissolve in organic solvents (DCM, DMSO, THF) required for efficient click chemistry.[1]

-

Methyl Ester (C-1): Protects the carboxylic acid, preventing side reactions with copper catalysts and aiding purification on silica gel.

-

The Reaction: The primary workflow involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by a Global Deprotection .[1] The click reaction is performed before deprotection to ensure solubility and prevent copper chelation by the free hydroxyls/carboxylates.

Diagram 1: The Bioconjugation & Synthesis Workflow

Caption: Workflow transforming the inert, protected azide precursor into a bioactive neuraminidase inhibitor via click chemistry and subsequent deprotection.

Detailed Experimental Protocols

Protocol A: CuAAC Conjugation (Click Reaction)

Objective: To covalently attach an alkyne-functionalized ligand (R-C≡CH) to the Zanamivir scaffold.

Reagents:

-

Scaffold: Zanamivir Azide Triacetate Methyl Ester (1 equiv).[1]

-

Ligand: Terminal Alkyne (1.1 – 1.5 equiv).[1]

-

Catalyst: CuSO₄·5H₂O (0.1 equiv).[1]

-

Reducing Agent: Sodium Ascorbate (0.5 equiv).[1]

-

Ligand (Crucial): THPTA or TBTA (0.2 equiv).[1] Note: THPTA is preferred if water is used; TBTA is preferred for strictly organic phases.

-

Solvent: t-BuOH/H₂O (1:1) or DMSO (for hydrophobic alkynes).[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the Zanamivir Azide scaffold and the Alkyne in the chosen solvent (e.g., 2 mL DMSO or t-BuOH).

-

Catalyst Premix: In a separate vial, mix CuSO₄ and THPTA/TBTA in a small volume of water or DMSO. Stir for 5 minutes to form the complex (protects the Cu(I) from oxidation).

-

Initiation: Add the Cu-Ligand complex to the main reaction vessel.

-

Reduction: Add the Sodium Ascorbate solution (freshly prepared in water) dropwise to initiate the reaction. The solution may turn slightly yellow/orange.

-

Incubation: Stir at Room Temperature (25°C) for 4–12 hours under an inert atmosphere (N₂ or Ar). Oxygen kills the catalytic cycle.

-

Monitoring: Monitor by TLC (Check for disappearance of the Azide starting material).

-

Work-up: Dilute with EtOAc, wash with brine/EDTA (to remove copper), dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Global Deprotection (The Activation Step)

Objective: To remove the acetyl and methyl ester groups, restoring the hydrophilicity and binding affinity of the molecule. This must be done after the click reaction.

Reagents:

-

Sodium Methoxide (NaOMe) in Methanol (0.5 M).[1]

-

Sodium Hydroxide (NaOH) (1 M aqueous).[1]

-

Dowex 50WX8 (H+ form) resin for neutralization.[1]

Step-by-Step Procedure:

-

Deacetylation (Zemplén):

-

Dissolve the purified "Clicked" intermediate in anhydrous Methanol (MeOH).

-

Add NaOMe/MeOH solution (0.2 equiv) to reach pH ~9–10.[1]

-

Stir at Room Temperature for 1–2 hours.

-

Validation: TLC should show a significant drop in Rf (product becomes very polar).

-

-

Ester Hydrolysis:

-

Add water to the reaction mixture (equal volume to MeOH).

-

Add NaOH (aq) to a final concentration of 0.1 M.

-

Stir for 1 hour at RT. Warning: Do not heat, or you risk degrading the core.

-

-

Neutralization:

-

Add washed Dowex 50W-X8 (H+) resin beads until pH reaches 7.0.[1]

-

Note: Avoid strong acidification, which can cause decarboxylation or glycosidic cleavage.

-

-

Isolation: Filter off the resin and lyophilize the filtrate. The resulting white powder is the active, water-soluble inhibitor.

Scientific Logic & Data Analysis

Why C-4 Modification?

The native Zanamivir molecule contains a Guanidine group at C-4, which forms a critical salt bridge with Glu119 and Asp151 in the Neuraminidase active site.

-

The Challenge: The guanidine group is chemically harsh to synthesize and handle.

-

The Solution: The 1,2,3-Triazole formed via click chemistry mimics the planar, electron-rich nature of the guanidine group. While the pKa differs, triazoles can engage in similar hydrogen bonding and dipole interactions within the 150-cavity of the enzyme.

Validation Metrics (QC)

Summarize your results using the following table format:

| Analytical Method | Expected Observation (Protected Precursor) | Expected Observation (Active Conjugate) |

| IR Spectroscopy | Strong peak at ~2100 cm⁻¹ (Azide stretch) | Disappearance of 2100 cm⁻¹ peak |

| ¹H NMR | Singlets at ~2.0 ppm (Acetates), ~3.8 ppm (Methyl Ester) | Absence of Acetate/Methyl peaks; Appearance of Triazole proton (~8.0 ppm) |

| Solubility | Soluble in DCM, CHCl₃, DMSO | Soluble in Water, PBS; Insoluble in DCM |

| Mass Spectrometry | [M+H]⁺ matches protected formula | [M+H]⁺ matches deprotected formula (Mass shift: -140 Da from loss of protecting groups) |

Diagram 2: Deprotection Logic

Caption: Two-stage deprotection sequence required to convert the organic-soluble intermediate into the biologically active neuraminidase inhibitor.[1]

Troubleshooting & Expert Tips

-

"My Click Reaction Failed":

-

Cause: Copper oxidation.

-

Fix: Degas solvents thoroughly. Increase Sodium Ascorbate to 1.0 equiv. Ensure the THPTA ligand is used (it prevents copper precipitation).

-

-

"The Product Precipitated During Deprotection":

-

"Low Binding Affinity":

-

Insight: A C-4 triazole is a bioisostere, but not a perfect replica of guanidine. If affinity is too low, consider using the azide to click a linker that contains a guanidine or a basic amine at the distal end to reach the Glu119 residue.

-

References

-

Syntheses of triazole-modified zanamivir analogues via click chemistry and anti-AIV activities. Source: National Institutes of Health (PubMed) / Bioorg Med Chem Lett. URL:[Link]

-

Zanamivir Azide Triacetate Methyl Ester (Product Data & CAS 130525-58-5). Source: PubChem (NIH).[1] URL:[Link][1]

-

Multivalent nanobody–drug conjugate to prevent and treat influenza virus infections. (Context on Zanamivir multivalency). Source: PNAS. URL:[Link][1]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches. (General synthesis routes involving azide intermediates). Source: MDPI Molecules. URL:[Link][1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Zanamivir Synthesis Products

In the landscape of antiviral drug development, the synthesis of neuraminidase inhibitors like Zanamivir represents a significant achievement in our defense against influenza A and B viruses.[1][2] The efficacy and safety of such pharmaceuticals, however, are not solely dependent on the synthetic route but are critically underpinned by the rigor of the analytical methods used to characterize the final active pharmaceutical ingredient (API) and any related substances. For researchers and drug development professionals, selecting the appropriate analytical tool is a decision of paramount importance, directly impacting quality control, regulatory compliance, and ultimately, patient safety.[3][4]

This guide provides an in-depth comparison of mass spectrometry (MS) based methods against other common analytical techniques for the characterization and quantification of Zanamivir synthesis products. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and the practical demands of pharmaceutical analysis.

The Gold Standard: Mass Spectrometry for Zanamivir Analysis

Mass spectrometry has emerged as the cornerstone of modern pharmaceutical analysis due to its unparalleled sensitivity, specificity, and ability to provide structural information.[5] For a highly polar and complex molecule like Zanamivir, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for both quantitative and qualitative analysis.[6][7][8][9]

The LC-MS/MS Workflow: A Symphony of Separation and Detection

The power of LC-MS/MS lies in its hybrid nature. The liquid chromatography component first separates Zanamivir from its synthesis-related impurities (e.g., starting materials, intermediates, epimers, or degradation products) in the liquid phase.[1] The mass spectrometer then serves as a highly specific and sensitive detector, ionizing the separated compounds, measuring their mass-to-charge ratio (m/z), and fragmenting them to create a unique "fingerprint" for definitive identification.

Causality in Method Design:

-

Chromatography Selection: Zanamivir is a highly polar molecule, making it challenging to retain on traditional reversed-phase (C18) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.[6][10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, enabling robust retention and separation of polar analytes like Zanamivir.

-

Ionization Technique: Electrospray Ionization (ESI) in the positive ion mode is ideally suited for Zanamivir. The molecule contains multiple basic nitrogen atoms, particularly in the guanidino group, which readily accept a proton to form a positively charged ion, [M+H]⁺, with a characteristic m/z of 333.1.[8][11]

-

Detection with Tandem MS (MS/MS): For unequivocal identification and precise quantification, especially in complex matrices, tandem mass spectrometry is employed. In this setup, the precursor ion (m/z 333.1) is isolated and then fragmented through collision-induced dissociation. The resulting product ions are specific to the Zanamivir structure. The most prominent fragmentation involves the neutral loss of the guanidine group or the formation of the protonated guanidine ion itself. This leads to two highly specific transitions for Multiple Reaction Monitoring (MRM) :

Performance and Validation

A robust analytical method is one that has been thoroughly validated to prove it is fit for its intended purpose.[4][12] Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[13][14] LC-MS/MS methods for Zanamivir consistently demonstrate high performance, as summarized below.

| Validation Parameter | Typical Performance of LC-MS/MS Methods | Rationale / Importance |

| Specificity | High; achieved by unique MRM transitions (e.g., 333.1→60.0).[10][11] | Ensures the signal is only from Zanamivir, not from structurally similar impurities. |

| Linearity (r²) | > 0.999 over a wide concentration range.[7][15][16] | Confirms a proportional response of the detector to the analyte concentration, essential for accurate quantification. |

| Limit of Quantitation (LOQ) | Low ng/mL to sub-ng/mL levels (e.g., 1-10 ng/mL).[6][7][9] | Defines the lowest concentration that can be reliably quantified, crucial for trace impurity analysis. |

| Accuracy (% Recovery) | Typically 95-105%.[16] | Measures the closeness of the experimental value to the true value, ensuring unbiased results. |

| Precision (%RSD) | < 15% (often < 5% for routine assays).[7][16] | Demonstrates the method's reproducibility and consistency over repeated measurements. |

| Robustness | Stable results with minor variations in method parameters (e.g., pH, flow rate). | Proves the method's reliability under normal laboratory variations. |

Comparison with Alternative Analytical Methods

While LC-MS/MS is the gold standard, other techniques play valuable roles in the analysis of Zanamivir synthesis. The choice of method depends on the specific analytical question being asked.

| Technique | Principle | Application for Zanamivir | Pros | Cons |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Gold standard for quantification of API and impurities; structural elucidation of unknown by-products. | Unmatched sensitivity and specificity; provides structural data; high throughput. | Higher instrument cost and complexity. |

| HPLC-UV | Chromatographic separation with detection by UV light absorbance (~230 nm for Zanamivir).[17][18] | Routine quality control for assay and purity of the main component when impurities are known and well-separated. | Lower cost; simpler operation; robust and reliable for high-concentration analytes. | Low sensitivity; low specificity (any compound absorbing at the same wavelength will interfere); provides no structural information.[19] |

| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Definitive structure elucidation of the API, intermediates, and unknown impurities; confirmation of stereochemistry.[1][20] | Provides unambiguous structural information; non-destructive. | Low sensitivity; not suitable for trace analysis or high-throughput quantification; requires pure samples.[21] |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | Analysis of charged, polar molecules; potential for chiral separations and impurity profiling.[22] | High separation efficiency; very low sample and reagent consumption; rapid analysis.[23] | Can be less robust than HPLC for routine QC; sensitivity can be a limitation without specialized detectors (e.g., CE-MS).[24][25] |

Detailed Experimental Protocol: Quantification of Zanamivir by LC-MS/MS

This protocol is a representative example based on established and validated methods for the analysis of Zanamivir.[6][8][16]

1. Materials and Reagents

-

Zanamivir reference standard

-

Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C,¹⁵N₂]-Zanamivir[10][11]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zanamivir and the SIL-IS in ultrapure water to prepare individual stock solutions.

-

Working Standard Solutions: Perform serial dilutions of the Zanamivir stock solution with a 50:50 acetonitrile/water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution: Dilute the SIL-IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the 50:50 acetonitrile/water mixture.

-

Sample Preparation: Dissolve the Zanamivir synthesis product in the 50:50 acetonitrile/water mixture to an estimated concentration within the calibration range. Add a fixed volume of the internal standard spiking solution to all calibration standards and samples.

3. LC-MS/MS Instrumental Conditions

-

LC System:

-

Column: HILIC Column (e.g., SeQuant ZIC-HILIC, 50 x 2.1 mm, 5 µm)[6]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient: Start with 95% B, hold for 0.5 min, decrease to 40% B over 2.0 min, hold for 1.0 min, return to 95% B and equilibrate for 1.5 min.

-

Injection Volume: 5 µL

-

-

MS System:

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: ESI Positive

-

MRM Transitions:

-

Zanamivir: 333.1 → 60.0 (Quantifier), 333.1 → 274.1 (Qualifier)

-

SIL-IS: 336.1 → 63.0

-

-

Key Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

-

4. Data Analysis

-

Integrate the peak areas for the Zanamivir quantifier transition and the SIL-IS transition.

-

Calculate the peak area ratio (Zanamivir / SIL-IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Zanamivir in the synthesis product samples by interpolating their peak area ratios from the calibration curve.

Conclusion: An Integrated Analytical Strategy

For the comprehensive analysis of Zanamivir synthesis products, no single technique is a panacea. Mass spectrometry, specifically LC-MS/MS, stands out as the superior method for the sensitive and specific quantification of Zanamivir and its impurities . Its ability to provide structural data on unknown compounds makes it indispensable during process development and for identifying potential degradation products.

However, a truly robust quality control strategy integrates the strengths of multiple techniques. While LC-MS/MS handles the quantitative heavy lifting, HPLC-UV offers a cost-effective solution for routine, high-concentration API assays. For absolute structural proof and the definitive characterization of novel impurities, NMR spectroscopy remains the undisputed authority. The judicious application of these complementary techniques provides a self-validating analytical system, ensuring the production of safe, pure, and effective Zanamivir.

References

- NHS Specialist Pharmacy Service. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.

-

Lindegardh, N., et al. (2010). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS. Bioanalysis. Available at: [Link]

-

de Jong, J., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Journal of Mass Spectrometry. Available at: [Link]

-

Jayakumari, S., & Manikanta, Y. (2024). Development and validation of a bioanalytical method using LC-MS/MS to quantify Zanamivir in human plasma. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

-

Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

-

Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

-

Krylova, S. M., et al. (2004). Monitoring viral DNA release with capillary electrophoresis. Analyst. Available at: [Link]

-

Mohammad, A. S., et al. (2021). A Liquid Chromatography with Tandem Mass Spectrometry Bio-Analytical Method Development and Validation for the Quantification of Zanamivir in Biological Matrices. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Product ion mass spectra of zanamivir (a) and internal standard (b, GR121167C) showing the fragmentation of each. Retrieved from [Link]

-

Frontiers in Health Informatics. (2024). A Sensitive And Rapid LC-MS/MS Method For The Determination Of Zanamivir In Human Plasma: Method Development And Validation. Available at: [Link]

-

BioPharm International. (2003). Method Validation Guidelines. Available at: [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

-

ResearchGate. (n.d.). A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model. Retrieved from [Link]

-

Ravindra Reddy, Y., et al. (2011). ESTIMATION OF ZANAMIVIR DRUG PRESENT TABLETS BY USING RP-HPLC METHOD. International Journal of PharmTech Research. Available at: [Link]

-

Chinese Pharmaceutical Association. (n.d.). HPLC determination and in vitro deposition of zanamivir dry powder inhalation. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2021). Zanamivir | Influenza | Neuraminidase Inhibitor | Validation | Liquid Chromatography With Tandem Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate. Retrieved from [Link]

-

Analytical Chemistry. (2021). Capillary Electrophoresis Instruments for Medical Applications and Falsified Drug Analysis/Quality Control in Developing Countries. Available at: [Link]

-

Thormann, W. (1996). Capillary electrophoresis for drug analysis in body fluids. Therapeutic Drug Monitoring. Available at: [Link]

-

Srichana, T., et al. (2011). A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Cass, L. M., et al. (2001). Direct Measurement of the Anti-Influenza Agent Zanamivir in the Respiratory Tract following Inhalation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Tagliaro, F., et al. (1997). Capillary electrophoresis: principles and applications in illicit drug analysis. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

ResearchGate. (n.d.). Competition STD-NMR of suramin (7) and zanamivir (3) in presence of.... Retrieved from [Link]

-

Journal of Analytical Methods in Chemistry. (2022). Development and Validation of a Sensitive, Fast and Simple LC-MS/MS Method for the Quantitation of Favipiravir Pure and. Available at: [Link]

-

Allen, M. H., et al. (1999). Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir (GG167) in human serum. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for: Conformational Analysis of Peramivir Reveals Critical Differences Between Free and Enzyme-Bound S. Retrieved from [Link]

-

de Jong, J., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Journal of Mass Spectrometry. Available at: [Link]

-

Journal of AOAC International. (2022). An Antiviral Drug—Peramivir: Degradation and Identification of Impurities and the Endorsement of an HPLC–MS Method. Available at: [Link]

-

RSC Medicinal Chemistry. (2020). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of zanamivir and internal standard (GR121167C). Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy Can Help Accelerate Antiviral Drug Discovery Programs. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Liquid chromatographic-tandem mass spectrometric method for the determination of the neuraminidase inhibitor zanamivir (GG167) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. sps.nhs.uk [sps.nhs.uk]

- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 15. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 16. ijpsonline.com [ijpsonline.com]

- 17. researchgate.net [researchgate.net]

- 18. sphinxsai.com [sphinxsai.com]

- 19. A Validated HPLC Method for Zanamivir and its Application to In vitro Permeability Study in Caco-2 Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Role of Capillary Electrophoresis in Drug Development - Behind the Bench [thermofisher.com]

- 23. Capillary electrophoresis: principles and applications in illicit drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of Novel Zanamivir Analogs

Executive Summary & Strategic Context

Zanamivir (Relenza) represented a breakthrough in structure-based drug design, targeting the influenza neuraminidase (NA) active site with high specificity. However, its clinical utility has been historically limited by poor oral bioavailability and rapid clearance from the respiratory tract, necessitating frequent twice-daily dosing.

The current frontier of NA inhibitor (NAI) development focuses on "Bio-better" Zanamivir analogs —specifically Laninamivir Octanoate (CS-8958) and Dimeric Zanamivir Conjugates . These molecules are designed to decouple in vitro potency from in vivo residence time.

This guide objectively compares the efficacy profiles of these novel analogs against the parent compound, Zanamivir. It highlights the critical "translational gap" where thermodynamic binding affinity (

Mechanistic Basis: The Translational Gap

To understand the efficacy divergence, we must visualize the mechanism. Zanamivir analogs generally function by mimicking the transition state of sialic acid cleavage. However, novel analogs introduce hydrophobic or multivalent interactions that alter the off-rate (

Visualization: Mechanism of Action & Residence Time

Caption: Comparative binding kinetics. While Zanamivir forms a reversible complex with rapid dissociation, analogs like Laninamivir and Dimers stabilize the complex through hydrophobic anchoring or bivalency, reducing

In Vitro Efficacy Evaluation[3][4][5][6][7][8][9][10]

In vitro assays primarily measure thermodynamic affinity. While novel analogs often show IC50 values comparable to Zanamivir, the key differentiator in this phase is activity against resistant strains (e.g., H274Y).

Comparative Data: Neuraminidase Inhibition (IC50)[3][4][11]

| Compound | Molecular Class | Target Interaction | IC50 (nM) - WT H1N1 | IC50 (nM) - H274Y (Oseltamivir-Resistant) |

| Zanamivir | Monomer | Active site competitive | 0.5 - 1.5 | 0.8 - 2.0 (Retained activity) |

| Laninamivir | C7-Methoxy Analog | Active site + Hydrophobic pocket | 0.6 - 1.8 | 0.9 - 2.5 |

| Zanamivir Dimer | Bivalent Conjugate | Cross-linking adjacent active sites | 0.01 - 0.05 | 0.02 - 0.08 |

| Oseltamivir | Carboxylate (Control) | Active site (Requires rotation) | 0.8 - 2.0 | > 200 (Resistant) |

Analyst Note: The Zanamivir Dimer (e.g., linked via C14 chain) exhibits a 10-100x potency increase due to the "chelate effect," where binding of one monomer increases the local concentration of the second.

Protocol 1: Fluorescence-Based NA Inhibition Assay (MUNANA)

Purpose: To determine the IC50 of analogs against viral neuraminidase.

-

Reagent Prep: Dissolve analogs in MES buffer (pH 6.5). Prepare 2'-(4-Methylumbelliferyl)-

-D-N-acetylneuraminic acid (MUNANA) substrate. -

Virus Standardization: Titrate virus stock to ensure signal-to-noise ratio > 10:1.

-

Incubation:

-

Mix 20

L viral lysate with 20 -

Incubate at 37°C for 30 minutes (Standard) vs. 120 minutes (to test slow-binding kinetics).

-

-

Reaction: Add 10

L MUNANA (100 -

Termination: Stop reaction with 150

L Stop Solution (0.2 M glycine, pH 10.7, 25% ethanol). -

Readout: Measure fluorescence (Ex 365 nm / Em 450 nm).

-

Calculation: Fit data to a 4-parameter logistic equation to derive IC50.

In Vivo Efficacy Evaluation

This is where the profiles diverge. Zanamivir requires frequent dosing due to rapid renal clearance. Analogs are engineered for Lung Retention , allowing for single-dose regimens.

Comparative Data: Murine Infection Model (Lethal Challenge)

| Metric | Zanamivir (Standard) | Laninamivir Octanoate (Long-Acting) | Zanamivir Dimer (High Potency) |

| Dosing Regimen | 10 mg/kg, Twice Daily for 5 days | 10 mg/kg, Single Dose (Day 0) | 1 mg/kg, Single Dose (Day 0) |

| Survival (Day 14) | 80 - 90% | 100% | 100% |

| Lung Viral Titer ( | 2.5 log reduction | 3.5 log reduction | > 4.0 log reduction |

| Lung Retention ( | ~2 - 3 hours | > 24 hours | > 72 hours |

Protocol 2: Murine Lethal Challenge & Lung Retention

Purpose: To assess protection against lethality and drug persistence in lung tissue.

-

Infection: Anesthetize BALB/c mice (n=10/group). Intranasally inoculate with 5x LD50 of Influenza A (H1N1 or H3N2).

-

Treatment:

-

Group A (Zanamivir): Administer 10 mg/kg BID starting 4h post-infection.

-

Group B (Analog): Administer single dose (various conc.) 4h post-infection.

-

-

Monitoring: Monitor weight loss and survival daily for 14 days. Euthanize if weight loss > 25%.

-

Pharmacokinetics (Satellite Group):

-

Administer drug without infection.

-

Harvest lungs at 1h, 24h, 48h, and 7 days.

-

Homogenize tissue and quantify drug levels via LC-MS/MS.

-

Critical Step: For Laninamivir Octanoate, monitor conversion rate of prodrug to active metabolite.

-

The "Disconnect": Why In Vitro In Vivo

The superior in vivo performance of the analogs despite similar in vitro IC50s (for Laninamivir) is driven by residence time .

-

Zanamivir: Highly hydrophilic. Rapidly absorbed into systemic circulation and excreted. Requires continuous replenishment at the lung surface.

-

Laninamivir Octanoate: The octanoate ester renders the prodrug lipophilic, allowing it to adhere to the lung epithelium. Slow hydrolysis releases the active inhibitor over days.

-

Dimers: High molecular weight and multivalency prevent rapid washout and enhance avidity to the viral surface.

Visualization: Experimental Workflow & Decision Logic

Caption: Validation pipeline. Note that PK screening for lung retention is the critical gatekeeper between in vitro success and in vivo utility.

References

-

Yamashita, M., et al. (2009). CS-8958, a prodrug of the new neuraminidase inhibitor R-125489, shows long-acting anti-influenza virus activity.[1] Antimicrobial Agents and Chemotherapy.[2][3]

-

Macdonald, S.J., et al. (2004). Potent and long-acting dimeric inhibitors of influenza virus neuraminidase are effective at a once-weekly dosing regimen. Antimicrobial Agents and Chemotherapy.[2]

-

Kubo, S., et al. (2010). Efficacy of laninamivir octanoate against oseltamivir-resistant influenza A (H1N1) viruses.[4] Journal of Infection and Chemotherapy.

-

Moscona, A. (2005). Neuraminidase Inhibitors for Influenza.[5][6][7][8][1][2][3][9][10][11] New England Journal of Medicine.

-

Ikematsu, H., et al. (2011). Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza.[1][11] Expert Review of Anti-infective Therapy.[12]

Sources

- 1. [In vitro and in vivo effects of a long-acting anti-influenza agent CS-8958 (laninamivir octanoate, Inavir) against pandemic (H1N1) 2009 influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of C-4-modified zanamivir analogs as neuraminidase inhibitors and their anti-AIV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

- 5. Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Analogs of zanamivir with modified C4-substituents as the inhibitors against the group-1 neuraminidases of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the clinical effectiveness of zanamivir and laninamivir octanoate for children with influenza A(H3N2) and B in the 2011–2012 season - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Structural Confirmation of Zanamivir Azide Triacetate Methyl Ester

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[][2]

Introduction: The "Azide Checkpoint" in Zanamivir Synthesis

In the industrial and laboratory synthesis of Zanamivir (Relenza) , the intermediate Zanamivir Azide Triacetate Methyl Ester (CAS: 130525-58-5) represents a critical "Go/No-Go" checkpoint.[][2] This molecule—chemically defined as Methyl 5-acetamido-4-azido-2,3,4,5-tetradeoxy-D-glycero-D-galacto-non-2-enopyranosidonate triacetate—serves as the stable precursor to the final drug substance.[][2]

Unlike the final Zanamivir molecule, which is highly polar and zwitterionic (making it difficult to purify and analyze by standard organic methods), this azide intermediate is lipophilic and soluble in common organic solvents.[][3] This allows for rigorous structural confirmation and purification before the sensitive reduction and guanidylation steps.[3]

This guide objectively compares the analytical performance of structural confirmation methods for this specific intermediate, providing a self-validating workflow for researchers.

Comparative Analysis: Analytical Performance

To confirm the structure of Zanamivir Azide Triacetate Methyl Ester, researchers must validate three core attributes: Regiochemistry (Azide at C4), Stereochemistry (Configuration at C4), and Chemical Integrity (Protection groups).[][3]

Method Performance Matrix

| Analytical Method | Target Attribute | Performance vs. Alternatives | Limitations |

| FT-IR Spectroscopy | Azide Functionality (-N₃) | Superior. The azide stretch (~2100 cm⁻¹) is the most distinct signal in the spectrum, offering a binary "Yes/No" confirmation that NMR cannot provide directly.[][2] | Cannot confirm stereochemistry or purity. |

| 1H NMR (500 MHz) | Stereochemistry (C4) | Gold Standard. Coupling constants ( | Azide group itself is "silent" (no protons).[][3] |

| HPLC-MS (ESI+) | Molecular Identity | High. Confirms molecular weight (456.41 Da) and detects deacetylated impurities better than NMR.[][2][3] | Ionization can be suppressed by residual solvents; does not distinguish stereoisomers easily.[] |

| X-Ray Crystallography | Absolute Configuration | Ultimate. Provides 3D atomic resolution.[][3] | Requires high-quality single crystals (mp 90-94°C), which is time-consuming compared to solution-phase methods.[][2] |

Structural Analysis Strategy

The following Graphviz diagram outlines the logical workflow for validating this intermediate. It emphasizes the "Triangulation" strategy: using IR for functionality, NMR for geometry, and MS for mass.[][3]

Figure 1: Analytical Triangulation Workflow. A multi-modal approach ensures the azide is present (IR), correctly oriented (NMR), and the molecule is intact (MS).[]

Detailed Experimental Protocols

Protocol A: FT-IR "Fingerprint" Validation

Objective: Confirm the presence of the azido group, which is silent in NMR.[] Rationale: The azido group has a high molar extinction coefficient and appears in a "silent region" of the IR spectrum (1800–2700 cm⁻¹), making it an unambiguous marker.[][3][4]

-

Sample Prep: Dissolve 2 mg of sample in CHCl₃ or prepare a KBr pellet.

-

Acquisition: Scan range 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

-

Critical Signal: Look for a strong, sharp band at 2090–2110 cm⁻¹ .[][3]

Protocol B: 1H NMR Stereochemical Confirmation

Objective: Confirm the C4 stereochemistry and the integrity of the 2,3-double bond. Rationale: The coupling constant between H3 and H4 is diagnostic for the conformation of the dihydropyran ring.[3]

Expected Data Table (CDCl₃):

| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Coupling (Hz) | Interpretation |

| H-3 | Olefinic | 5.90 – 5.95 | Doublet (d) | J ~ 2.5 Hz | Diagnostic for 2,3-unsaturation.[][2] |

| H-4 | Methine (Azide) | 4.15 – 4.40 | dd or m | J ~ 2-3, 9 Hz | Critical: Confirming equatorial/axial orientation.[][2] |

| H-5 | Methine (Amide) | 4.00 – 4.20 | Multiplet | - | Adjacent to NHAc.[][2] |

| -NHAc | Amide NH | 5.50 – 6.50 | Doublet | J ~ 8-9 Hz | Exchangeable (disappears in CD₃OD).[][2] |

| -OCH₃ | Methyl Ester | 3.80 | Singlet | - | Confirmation of C1 protection.[][2] |

| -OAc | Acetates (x3) | 2.05, 2.08, 2.10 | Singlets | - | Glycerol side chain protection.[][2] |

| -NHAc | Acetamide CH₃ | 1.95 | Singlet | - | C5 N-acetyl group.[][2] |

Self-Validating Check: The signal for H-3 (olefinic) must be a doublet.[][2] If it appears as a complex multiplet, it suggests the presence of saturated impurities or ring-opening byproducts.[][2]

Protocol C: HPLC-MS Purity Profiling

Objective: Quantify purity and confirm molecular weight. Rationale: UV detection at 210-254 nm is non-specific; MS provides specificity.[][2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).[][2][3]

-

Mobile Phase:

-

MS Settings: ESI Positive Mode.

-

Target Ions:

References

-

PubChem. "Zanamivir Azide Triacetate Methyl Ester (CID 11070487)."[][3] National Library of Medicine.[][3] [Link][][2][3]

-

Liu, K. G., Yan, S., Wu, Y. L., & Yao, Z. J. (2004).[][3] "Stereoselective synthesis of 5-acetamido-7,8,9-tri-O-acetyl-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid methyl ester." Organic Letters, 6(13), 2269-2272.[][2] [Link]

-

Griffin, J. (2003).[][3] "The Infrared Spectra of Azides." Spectroscopy Online. Validating the ~2100 cm⁻¹ asymmetric stretch for organic azides.[3]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.